Cyanidin 3-O-galactoside Cyanidin 3-O-galactoside 2-(3, 4-Dihydroxyphenyl)-5, 7-dihydroxy-3-{[3, 4, 5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1λ⁴-chromen-1-ylium belongs to the class of organic compounds known as anthocyanidin-3-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position. 2-(3, 4-Dihydroxyphenyl)-5, 7-dihydroxy-3-{[3, 4, 5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1λ⁴-chromen-1-ylium is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1768179
InChI: InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26)/p+1
SMILES: C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Molecular Formula: C21H21O11+
Molecular Weight: 449.4 g/mol

Cyanidin 3-O-galactoside

CAS No.:

Cat. No.: VC1768179

Molecular Formula: C21H21O11+

Molecular Weight: 449.4 g/mol

* For research use only. Not for human or veterinary use.

Cyanidin 3-O-galactoside -

Specification

Molecular Formula C21H21O11+
Molecular Weight 449.4 g/mol
IUPAC Name 2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26)/p+1
Standard InChI Key RKWHWFONKJEUEF-UHFFFAOYSA-O
SMILES C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

Cyanidin 3-O-galactoside is formally known as Cyanidin 3-O-beta-D-galactoside, representing an anthocyanin cation that carries a single beta-D-galactosyl substituent at position 3 of the cyanidin backbone . The molecular formula of this compound is C21H21O11+ with a molecular weight of 449.4 g/mol . Its structure consists of a flavylium cation core (cyanidin) with a galactose sugar moiety attached through a glycosidic bond.

Chemical Identity

Cyanidin 3-O-galactoside has been assigned several identifiers in chemical databases and literature, including:

Identifier TypeValue
PubChem CID441699
CAS Registry Number142506-26-1
Systematic NameCyanidin 3-O-beta-D-galactoside
Common SynonymsIdeain, Cy3Gal

Table 1: Chemical identifiers of Cyanidin 3-O-galactoside

Biosynthesis Pathway

General Anthocyanin Biosynthesis

Cyanidin 3-O-galactoside shares a common biosynthesis pathway with other anthocyanins, beginning with the phenylpropanoid pathway and progressing through flavonoid biosynthesis . The general anthocyanin biosynthetic pathway involves several enzymes including chalcone synthase (CHS), chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS) .

Specific Galactosylation Process

What distinguishes Cyanidin 3-O-galactoside biosynthesis from other anthocyanins is the specific galactosylation step. This process is catalyzed by UDP-galactose: cyanidin galactosyltransferase (UCGalT), which transfers a galactose moiety from UDP-galactose to the 3-hydroxyl position of cyanidin . The genes encoding UCGalT have been characterized in several plant species including Malus domestica (apple), Apium graveolens (celery), Daucus carota (carrot), Vigna mungo (black gram), Petunia hybrida (petunia), and Actinidia chinensis (kiwifruit) .

UDP-galactose, the sugar donor in this reaction, can be synthesized through two primary routes in plants:

  • From UDP-glucose via UDP-glucose 4-epimerase

  • Through galactokinase and galactose-1-phosphate uridyl transferase using galactose as a substrate

Regulation of Biosynthesis

Natural Sources and Occurrence

Primary Plant Sources

Cyanidin 3-O-galactoside is widely distributed in the plant kingdom and is found predominantly in fruits, particularly those with red to purple coloration. The compound occurs in particularly high concentrations in several berries and fruits:

Plant SourceScientific NameRelative Abundance
Black ChokeberriesPhotinia melanocarpa (Aronia)Highest concentration, ~65% of total anthocyanins
LingonberriesVaccinium vitis-idaeaHigh concentration
BilberriesVaccinium myrtillusHigh concentration
Lowbush BlueberriesVaccinium angustifoliumModerate concentration
Apples (red-skinned varieties)Malus pumilaModerate concentration
Highbush BlueberriesVaccinium corymbosumModerate concentration
CranberriesVaccinium macrocarponPresent
HawthornCrataegus speciesPresent

Table 2: Major natural sources of Cyanidin 3-O-galactoside

Extraction Methods and Production

Extraction Techniques

Various extraction methods have been employed to isolate Cyanidin 3-O-galactoside from plant materials. Research comparing different extraction approaches has identified black chokeberry (Aronia) as the most practical natural source for mass production of this compound due to its high concentration .

Common extraction techniques include:

  • Solvent extraction using acidified alcohols

  • Ultrasound-assisted extraction

  • Microwave-assisted extraction

  • Pressurized liquid extraction

  • Supercritical fluid extraction

Each method presents different advantages in terms of yield, purity, and preservation of the compound's stability.

Chemical Stability

Storage ConditionEffect on StabilityReference Finding
High Humidity (33-70%)Decreased stability>50% decrease in Cy3Gal content in Malus profusion after 1 week at 33% humidity; ~50% decrease in total anthocyanins in freeze-dried chokeberry powder after 24h at 70% humidity
Low Temperature & Low HumidityIncreased stability>90% retention in Starkrimson apples after 30-week storage at 2% and 73% relative humidity
Ultra-Low OxygenEnhanced stabilityConstant concentration maintained in "Jonagold" (1.2% O2 + 5.0% CO2) and "Elstar" (1.2% O2 + 3.0% CO2) apples during 6-8 months storage
Metal Ion Presence (e.g., Sn)Stabilizing effectSn ions help stabilize Cyanidin 3-O-galactoside in pear peels

Table 3: Effects of various storage conditions on Cyanidin 3-O-galactoside stability

Comparative Stability

Cyanidin 3-O-galactoside exhibits different stability profiles compared to other anthocyanins:

  • Greater stability against oxygen and ascorbic acid degradation than other cranberry anthocyanins

  • Less stable under heating conditions than cyanidin 3-arabinoside

  • More stable against trifluoroacetic acid (TFA) hydrolysis than cyanidin 3-arabinoside, but less stable than cyanidin 3-glucoside at certain concentrations

  • Most stable compared to malvidin 3-galactoside, petunidin 3-galactoside, and delphinidin 3-galactoside at low acid concentrations (≤1% TFA), but least stable at higher acid concentrations (≥3% TFA)

  • Lower resistance to hydration and bleaching than cyanidin 3-glucoside in solutions ranging from pH 1 to pH 9

  • Less stable than cyanidin 3-glucoside in alkaline solutions

These variations in stability highlight the unique chemical properties of Cyanidin 3-O-galactoside and have important implications for food processing, storage, and supplement formulation.

Health Effects and Physiological Functions

Antioxidant Properties

Cyanidin 3-O-galactoside demonstrates potent antioxidant activity, which forms the foundation for many of its health benefits. As an antioxidant, it can neutralize free radicals and reduce oxidative stress in biological systems . This property contributes to its protective effects against various chronic diseases and age-related conditions.

Anti-inflammatory Effects

Research has shown that Cyanidin 3-O-galactoside possesses significant anti-inflammatory properties. It can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, potentially benefiting conditions characterized by chronic inflammation .

Antidiabetic Effects

Studies have indicated that Cyanidin 3-O-galactoside may help improve glucose metabolism and insulin sensitivity, making it potentially beneficial in the management of diabetes and metabolic syndrome . These effects may be mediated through:

  • Enhanced glucose uptake in peripheral tissues

  • Improved insulin signaling

  • Protection of pancreatic β-cells from oxidative damage

  • Inhibition of carbohydrate-digesting enzymes

Cardiovascular Protection

Cyanidin 3-O-galactoside offers cardiovascular benefits through multiple mechanisms:

  • Improvement of endothelial function

  • Reduction of blood pressure

  • Modulation of lipid profiles

  • Inhibition of platelet aggregation

  • Protection against ischemia-reperfusion injury

Neuroprotective Properties

Recent research has highlighted Cyanidin 3-O-galactoside's potential as a cognitive enhancer and neuroprotective agent. Studies indicate that it can:

  • Protect neurons from oxidative stress and toxicity

  • Improve memory and cognitive function

  • Potentially reduce the risk of neurodegenerative diseases

Detoxification Support

Cyanidin 3-O-galactoside has demonstrated anti-toxicity properties, potentially enhancing the body's ability to detoxify harmful substances and protecting organs such as the liver and kidneys from toxic damage .

Comparison with Other Anthocyanins

Structural Comparisons

Cyanidin 3-O-galactoside differs from other anthocyanins primarily in its sugar moiety. While it contains a galactose unit attached to the 3-position of cyanidin, related compounds may contain different sugars such as glucose (cyanidin 3-glucoside), arabinose (cyanidin 3-arabinoside), or rutinoside (cyanidin 3-rutinoside) .

Functional Differences

The specific sugar moiety attached to the anthocyanidin backbone significantly influences the compound's:

  • Chemical stability

  • Bioavailability

  • Biological activities

  • Interactions with cellular targets

For example, compared to cyanidin 3-glucoside, Cyanidin 3-O-galactoside demonstrates different stability profiles under various pH conditions and different resistance to chemical degradation .

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